2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTWIJTXBDLEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole generally follows a multi-step process involving:
- Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
- Introduction of the chloroethyl substituent via alkylation.
- Attachment of the 3-fluorophenyl group through nucleophilic aromatic substitution or related aromatic substitution reactions.
These steps are performed under controlled conditions to ensure high yield and purity.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes | |
|---|---|---|---|---|
| 1 | Thiadiazole Ring Formation | Cyclization of thiosemicarbazide with carboxylic acid derivatives (e.g., 3-fluorobenzoic acid or its activated derivatives) under acidic or basic conditions | Acidic (HCl) or basic (NaOH) medium, reflux | Forms the 1,3,4-thiadiazole core with the fluorophenyl substituent attached |
| 2 | Chloroethyl Group Introduction | Alkylation of the thiadiazole intermediate using 1-chloroethane | Strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3), polar aprotic solvent (e.g., DMF), room temperature to reflux | Alkylation occurs at the nitrogen or sulfur atom of the thiadiazole ring, typically favoring sulfur substitution |
| 3 | Purification and Isolation | Crystallization or chromatographic purification | Solvent systems such as ethyl acetate/hexane | Ensures removal of unreacted starting materials and by-products |
Detailed Reaction Conditions and Mechanistic Insights
Thiadiazole Ring Formation: The cyclization involves the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative to form the thiadiazole ring. This step is crucial as it establishes the heterocyclic core and the fluorophenyl substituent at the 5-position. The reaction can be catalyzed by acids or bases depending on the substrate and desired reaction rate.
Alkylation with 1-Chloroethane: The chloroethyl group is introduced by nucleophilic substitution, where the thiadiazole intermediate acts as a nucleophile attacking the alkyl halide. The choice of base is critical; sodium hydride or potassium carbonate deprotonates the thiadiazole to enhance nucleophilicity. The reaction solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetone, which stabilizes the charged intermediates.
Site of Alkylation: Research using two-dimensional NMR (HMBC) analysis has confirmed that alkylation preferentially occurs at the sulfur atom of the thiadiazole ring rather than at nitrogen, due to the higher acidity and nucleophilicity of the thiol form in alkaline conditions.
Industrial Production Considerations
- Industrial synthesis may employ continuous flow reactors to improve reaction control, yield, and safety.
- Catalysts and solvents are selected to maximize product purity and minimize environmental impact.
- Optimization of temperature, reaction time, and reagent stoichiometry is essential for scale-up.
Research Findings and Data Tables
Spectroscopic Characterization
| Technique | Observations for this compound |
|---|---|
| IR Spectroscopy | N–H stretching bands around 3244–3265 cm⁻¹; C=O stretching (if present) between 1637–1689 cm⁻¹; aromatic C–H bending at 810–852 cm⁻¹ |
| ¹H-NMR | N–H proton singlet at ~10.5 ppm; S–CH₂ protons as singlet at 4.7–5.0 ppm; aromatic protons in expected chemical shift regions |
| ¹³C-NMR | Signals corresponding to thiadiazole carbons at ~152 ppm and 165 ppm; carbonyl or thione carbons distinguished by peaks at ~194 ppm |
| LC-MS | Molecular ion peak [M + H]⁺ consistent with molecular weight 232.7 g/mol |
Synthetic Route Summary Table
| Compound | R¹ (Position 2) | R² (Position 5) | Method of Introduction |
|---|---|---|---|
| This compound | 1-chloroethyl group | 3-fluorophenyl group | Alkylation with 1-chloroethane; nucleophilic aromatic substitution with fluorobenzene derivative |
Notes on Reaction Mechanism and Pathway
- The thiadiazole ring exhibits tautomerism between thione and thiol forms, influencing the site of alkylation.
- Alkylation at sulfur (S-substitution) is favored due to the higher acidity and nucleophilicity of the thiol tautomer.
- The fluorophenyl group is introduced prior to alkylation to ensure regioselectivity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the thiadiazole ring or the substituents.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds or extended aromatic systems.
Scientific Research Applications
Antimicrobial Activity
2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole has been investigated for its potential as an antimicrobial agent. The compound may inhibit bacterial or fungal growth by interfering with essential enzymatic processes or cell wall synthesis. Its structural features enhance its ability to interact with microbial targets effectively .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The introduction of the fluorine atom is known to enhance anticancer activity by increasing the compound's ability to interact with cellular targets. Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for developing new therapeutic agents targeting inflammatory diseases .
Material Science Applications
Due to its unique electronic properties, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its derivatives may find applications in agriculture as fungicides or herbicides due to their bioactive properties .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited notable cytotoxicity. The mechanism was attributed to its ability to induce apoptosis through modulation of key cellular pathways involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Research highlighted the compound's effectiveness against specific bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with essential enzymatic processes or cell wall synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or DNA synthesis.
Comparison with Similar Compounds
Substituent Effects on Activity
- Chloroethyl Group (Target Compound): The 1-chloroethyl group may act as an alkylating agent, enabling covalent binding to cellular targets such as DNA or proteins. This property is absent in amino-substituted analogs (e.g., Compound 40, ST8), which rely on hydrogen bonding .
- Fluorophenyl vs. Methoxyphenyl: The 3-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and receptor binding through hydrophobic interactions.
- Heterocyclic Substitutions : Compounds like 57b (furan-substituted) exhibit strong cytotoxicity, suggesting that heterocycles improve solubility or target engagement compared to purely aromatic substituents .
Anticancer Potential
The target compound’s structural features align with cytotoxic 1,3,4-thiadiazoles. For instance, Compound 8c (IC₅₀ = 5.3 μmol/L) demonstrates that electron-withdrawing groups (e.g., trifluoromethyl, fluorine) enhance activity against cancer cells . The chloroethyl group in the target compound could similarly disrupt cellular proliferation via alkylation or apoptosis induction.
Biological Activity
2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the thiadiazole class, characterized by its unique structure that includes a chloroethyl group and a fluorophenyl group. This compound has garnered attention in various fields of chemical and pharmaceutical research due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C10H8ClFN2S
- Molecular Weight : 232.7 g/mol
- CAS Number : 1482168-83-1
Synthesis
The synthesis typically involves:
- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide with carboxylic acids under acidic or basic conditions.
- Introduction of Chloroethyl Group : Alkylation using 1-chloroethane in the presence of a strong base.
- Attachment of Fluorophenyl Group : Nucleophilic aromatic substitution with a fluorobenzene derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve interference with essential bacterial enzymatic processes or cell wall synthesis.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of thiadiazoles showed promising antibacterial effects against various strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32.6 | E. coli |
| Compound B | 47.5 | S. aureus |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Study: Cytotoxic Effects
In vitro studies on human cancer cell lines (e.g., glioblastoma U251 and melanoma WM793) revealed that certain thiadiazole derivatives displayed IC50 values comparable to standard anticancer drugs like doxorubicin.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| U251 | Compound X | 10–30 |
| WM793 | Compound Y | 15–25 |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored, indicating its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
The biological activity of this compound can be attributed to its structural features:
- Chloroethyl Group : Facilitates nucleophilic substitution reactions.
- Fluorophenyl Group : Enhances lipophilicity and biological interactions.
Comparison with Similar Compounds
To understand its unique properties, comparisons with similar thiadiazole derivatives are essential:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole | Lacks fluorine; potentially lower activity | Moderate antimicrobial |
| 2-(1-Bromoethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole | Contains bromine; altered reactivity | Variable based on bromine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed, starting with halogenated phenyl precursors and thiosemicarbazide derivatives. For example, heterocyclic intermediates are formed via cyclocondensation under reflux in ethanol or dichloromethane . Key steps include thiadiazole ring formation via dehydration of thiosemicarbazides, followed by chloroethyl substitution. Yield optimization requires precise control of temperature (70–80°C), solvent polarity (e.g., PEG-400), and catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) . TLC monitoring and recrystallization in aqueous acetic acid are critical for purity .
Q. How are spectroscopic techniques (IR, NMR) used to confirm the structure of 1,3,4-thiadiazole derivatives?
- Methodology :
- IR spectroscopy : Identifies functional groups such as C-Cl (750–550 cm⁻¹), C=S (1250–1050 cm⁻¹), and aromatic C-F (1100–1000 cm⁻¹). Disappearance of -NH stretches (3300–3200 cm⁻¹) confirms cyclization .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), ethylenic protons (δ 4.2–5.0 ppm for chloroethyl), and thiadiazole ring protons (δ 8.5–9.0 ppm) . Multiplicity patterns (e.g., doublets for fluorophenyl) validate substitution positions.
Q. What preliminary structure-activity relationships (SARs) are observed for fluorophenyl-substituted thiadiazoles?
- Methodology : Comparative studies of analogs show that electron-withdrawing groups (e.g., 3-fluorophenyl) enhance electrophilicity, improving interactions with biological targets like enzymes or receptors. Substituent positioning (meta vs. para) on the phenyl ring significantly affects binding affinity and solubility .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 1,3,4-thiadiazole derivatives?
- Methodology : Molecular docking simulations using software like AutoDock Vina assess binding modes with targets (e.g., bacterial enoyl-ACP reductase). Ligand preparation involves optimizing protonation states and generating 3D conformers. Docking scores correlate with experimental MIC values, guiding prioritization of analogs for synthesis .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Case study : Discrepancies in ¹H NMR shifts may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to test solvent dependency.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations. For example, HSQC confirms connectivity between chloroethyl protons and adjacent carbons .
Q. How do heterocyclic substituents (e.g., chloroethyl vs. methyl) modulate the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Kinetic studies under varying conditions (polar aprotic solvents, nucleophile concentration) reveal that chloroethyl groups exhibit higher reactivity due to the electronegative Cl atom, which stabilizes transition states. Competing pathways (e.g., elimination vs. substitution) are quantified using GC-MS or HPLC .
Q. What experimental designs validate the role of 1,3,4-thiadiazole in antimicrobial activity?
- Methodology :
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative strains with positive controls (e.g., ciprofloxacin).
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial specificity from general toxicity. SAR trends are cross-validated with logP and solubility data .
Key Research Challenges
- Synthetic Scalability : Heterogeneous catalytic systems (e.g., Bleaching Earth Clay) require optimization for reproducibility at larger scales .
- Bioactivity Mechanisms : Elucidate whether antimicrobial effects arise from membrane disruption or enzyme inhibition via proteomic profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
